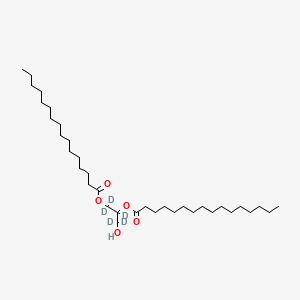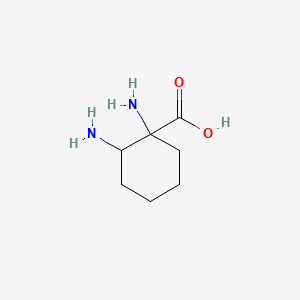
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is a synthetic derivative of cortisone, a steroid hormone. It is characterized by the presence of a tert-butyldimethylsilyl group attached to the tetrahydro cortisone structure. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone typically involves the protection of hydroxyl groups in cortisone with tert-butyldimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction is typically conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is primarily used in scientific research, including:
Chemistry: As a protected form of cortisone, it is used in synthetic organic chemistry to study reaction mechanisms and develop new synthetic routes.
Biology: It serves as a tool to investigate the biological activity of cortisone derivatives.
Medicine: Research on this compound helps in understanding the pharmacokinetics and pharmacodynamics of cortisone analogs.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The presence of the silyl protecting group can affect the compound’s stability and bioavailability, thereby influencing its overall activity .
類似化合物との比較
Similar Compounds
Cortisone: The parent compound, which lacks the silyl protecting group.
Prednisolone: A synthetic corticosteroid with similar anti-inflammatory properties.
Dexamethasone: Another synthetic corticosteroid with a longer duration of action.
Uniqueness
3|A-O-tert-Butyldimethylsilyl Tetrahydro Cortisone is unique due to the presence of the tert-butyldimethylsilyl group, which provides enhanced stability and allows for selective deprotection in synthetic applications. This makes it a valuable tool in research settings where controlled modification of cortisone is required .
特性
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3/t17-,18-,19+,20+,23-,25+,26+,27+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSXTAZQULRQBM-BJGFIVMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747258 |
Source


|
| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83274-73-1 |
Source


|
| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17,21-dihydroxypregnane-11,20-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[1,3-dioxolane-2,3-[6]thiabicyclo[3.1.0]hexane], 6,6-dioxide (9CI)](/img/new.no-structure.jpg)










![1-Chloro-2,3,4,5-tetradeuterio-6-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B588365.png)
